molecular formula C24H26N2O6S B301508 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301508
M. Wt: 470.5 g/mol
InChI Key: WZZKGPVFBGAPCQ-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate, also known as EMOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMOT is a thiophene-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to act through various pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, this compound possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In material science, this compound possesses excellent charge transport properties, making it a promising candidate for use in organic electronics and photovoltaic devices.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be synthesized through various methods with high purity. It possesses excellent charge transport properties, making it a promising candidate for use in organic electronics and photovoltaic devices. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been fully evaluated.

Future Directions

There are several future directions for the study of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate. In medicinal chemistry, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo. In addition, its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. In material science, further studies are needed to optimize its charge transport properties and evaluate its stability and durability. In addition, its potential applications in other fields, such as sensing and catalysis, should be explored. Overall, this compound is a promising compound with potential applications in various fields, and further studies are needed to fully understand its properties and potential.

Synthesis Methods

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate can be synthesized through various methods, including the Knoevenagel condensation reaction between 2-furylacrylic acid and 4-ethoxyaniline, followed by cyclization with thiophene-2-carboxylic acid and morpholine. This method yields this compound with a purity of 99% and has been used in several scientific studies.

Scientific Research Applications

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and photovoltaic devices. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antiviral activities. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its antiviral activity against HIV-1 and HCV.
In material science, this compound has been studied for its potential applications in organic electronics and photovoltaic devices. It has been found to possess excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells.

properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C24H26N2O6S/c1-3-30-17-7-5-16(6-8-17)25-23-21(24(28)31-4-2)22(27)19(33-23)15-18-9-10-20(32-18)26-11-13-29-14-12-26/h5-10,15,25H,3-4,11-14H2,1-2H3/b19-15-

InChI Key

WZZKGPVFBGAPCQ-CYVLTUHYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=C(O3)N4CCOCC4)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(O3)N4CCOCC4)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(O3)N4CCOCC4)S2)C(=O)OCC

Origin of Product

United States

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